molecular formula C8H4F14O B3042559 Bis(1H,1H-heptafluorobutyl)ether CAS No. 647-91-6

Bis(1H,1H-heptafluorobutyl)ether

Cat. No.: B3042559
CAS No.: 647-91-6
M. Wt: 382.09 g/mol
InChI Key: YLOUSLWKRLJSPV-UHFFFAOYSA-N
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Description

Bis(1H,1H-heptafluorobutyl)ether is a fluorinated ether compound with the molecular formula C8H4F14O. It is known for its unique properties, including high thermal stability, low surface tension, and chemical inertness. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H-heptafluorobutyl)ether typically involves the reaction of 1H,1H-heptafluorobutanol with a suitable etherifying agent under controlled conditions. One common method is the Williamson ether synthesis, where 1H,1H-heptafluorobutanol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques and purification methods, such as fractional distillation and recrystallization, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Bis(1H,1H-heptafluorobutyl)ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted ethers.

Scientific Research Applications

Bis(1H,1H-heptafluorobutyl)ether finds applications in several scientific research fields:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of specialty chemicals, lubricants, and coatings due to its low surface tension and high thermal stability.

Mechanism of Action

The mechanism of action of Bis(1H,1H-heptafluorobutyl)ether is primarily based on its chemical inertness and ability to form stable complexes with various substrates. Its molecular targets include enzymes and proteins, where it can act as a stabilizing agent or inhibitor. The pathways involved often relate to its interaction with hydrophobic regions of biomolecules, leading to altered biochemical activities.

Comparison with Similar Compounds

    1H,1H-heptafluorobutanol: A precursor in the synthesis of Bis(1H,1H-heptafluorobutyl)ether.

    Perfluorooctyl bromide: Another fluorinated compound with similar applications in industry and medicine.

    Hexafluoropropylene oxide: Used in the production of fluorinated polymers and surfactants.

Uniqueness: this compound stands out due to its unique combination of high thermal stability, low surface tension, and chemical inertness. These properties make it particularly valuable in applications requiring extreme conditions and high-performance materials.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F14O/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOUSLWKRLJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895413
Record name 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647-91-6
Record name 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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